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Introduction: A Modern Building Block for Complex
Architectures
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic

selection of building blocks is paramount to the efficient construction of complex molecular

architectures. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid has emerged as a

particularly valuable reagent, offering a unique combination of reactivity and functionality. Its

utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] The presence of the

methoxyethylcarbamoyl moiety not only influences the electronic properties of the

phenylboronic acid but also provides a handle for modulating physicochemical properties such

as solubility and for establishing additional molecular interactions, making it a favored

component in the design of bioactive molecules and advanced materials.[3]

This guide provides an in-depth exploration of 4-(2-Methoxyethylcarbamoyl)phenylboronic
acid as a synthetic building block. We will delve into its chemical properties, offer detailed

protocols for its application in Suzuki-Miyaura cross-coupling, and highlight its significance in

the development of targeted therapeutics, particularly kinase inhibitors.
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Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe use in

the laboratory. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is typically a white to off-

white solid. For many synthetic applications, its pinacol ester derivative, 4-(2-
Methoxyethylcarbamoyl)phenylboronic acid pinacol ester, is often preferred due to its

enhanced stability and ease of handling. Below is a summary of their key properties.

Property
4-(2-
Methoxyethylcarbamoyl)p
henylboronic acid

4-(2-
Methoxyethylcarbamoyl)p
henylboronic acid, pinacol
ester

CAS Number 850589-34-3 1073353-60-2

Molecular Formula C₁₀H₁₄BNO₄ C₁₆H₂₄BNO₄

Molecular Weight 223.03 g/mol 305.18 g/mol

Melting Point 120-124 °C 73-76 °C

Appearance White to off-white solid
White to light beige crystalline

powder

Storage
Inert atmosphere, Room

Temperature
Room temperature, dry, sealed

Safety and Handling:

As with all chemical reagents, appropriate safety precautions should be taken when handling 4-
(2-Methoxyethylcarbamoyl)phenylboronic acid and its derivatives. It is classified as an

irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it

is essential to handle this compound in a well-ventilated fume hood while wearing appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case

of contact with skin or eyes, rinse immediately and thoroughly with water.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-

carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by

a palladium complex.[2] 4-(2-Methoxyethylcarbamoyl)phenylboronic acid serves as an

excellent coupling partner in these reactions, enabling the introduction of the 4-(2-

methoxyethylcarbamoyl)phenyl moiety onto a wide range of aromatic and heteroaromatic

scaffolds.

The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing

Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

organohalide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to

the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Pd(0)Ln

Ar-Pd(II)-X(Ln)
Oxidative
Addition
(Ar-X)

Ar-Pd(II)-R(Ln)

Transmetalation
(R-B(OH)2, Base)

Ar-R

Reductive
Elimination

Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Click to download full resolution via product page

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
A significant application of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is in the

synthesis of kinase inhibitors, a critical class of drugs for the treatment of diseases such as
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cancer and inflammatory disorders.[4][5] The 4-(2-methoxyethylcarbamoyl)phenyl moiety can

serve as a key pharmacophoric element, engaging in crucial interactions within the kinase

active site.

A notable example is in the development of Receptor-Interacting Protein Kinase 2 (RIPK2)

inhibitors.[4][6] RIPK2 is a key mediator in the NOD signaling pathway, which is involved in the

innate immune response and has been implicated in a variety of inflammatory diseases.[5] The

synthesis of potent and selective RIPK2 inhibitors often involves a Suzuki-Miyaura coupling to

construct the core scaffold of the molecule.

Starting Materials

4-(2-Methoxyethylcarbamoyl)-
phenylboronic acid

Suzuki-Miyaura
Cross-Coupling

Heterocyclic Halide
(e.g., 6-bromo-4-chloroquinoline)

Coupled Intermediate

Further Synthetic Steps
(e.g., amination)

Final Kinase Inhibitor
(e.g., RIPK2 Inhibitor)

General workflow for kinase inhibitor synthesis.

Click to download full resolution via product page

A general synthetic workflow for kinase inhibitors utilizing the title building block.
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Experimental Protocols: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-(2-
Methoxyethylcarbamoyl)phenylboronic acid pinacol ester with an aryl halide. Optimization

of the catalyst, ligand, base, solvent, and temperature may be necessary for specific

substrates.

Materials:

4-(2-Methoxyethylcarbamoyl)phenylboronic acid pinacol ester (1.0 - 1.5 equivalents)

Aryl or heteroaryl halide (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic

stir bar, add the aryl halide (1.0 equiv.), 4-(2-Methoxyethylcarbamoyl)phenylboronic acid
pinacol ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g.,

K₂CO₃, 2.0 equiv.).

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or

nitrogen) three times.

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via

syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a

suitable analytical technique (e.g., TLC, LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer

over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by a suitable method, such as column chromatography

on silica gel, to afford the desired biaryl product.

Representative Reaction Conditions:

Entry
Aryl
Halide

Catalyst
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Bromoani

sole

Pd(PPh₃)

₄ (3)

K₂CO₃

(2.0)

Dioxane/

H₂O
90 12 >90

2

2-

Chloropy

ridine

Pd₂(dba)

₃/SPhos

(2/4)

K₃PO₄

(3.0)

Toluene/

H₂O
100 18 85-95

3

6-Bromo-

4-

chloroqui

noline

Pd(dppf)

Cl₂ (5)

Cs₂CO₃

(2.5)

DMF/H₂

O
110 8 80-90

Note: The yields presented are typical for analogous Suzuki-Miyaura reactions and may vary

depending on the specific substrates and reaction conditions.[7][8]

Conclusion: An Enabling Tool for Chemical
Innovation
4-(2-Methoxyethylcarbamoyl)phenylboronic acid and its pinacol ester derivative are

powerful and versatile building blocks in modern organic synthesis. Their reliable performance

in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry to complex

molecular structures that are of high interest in drug discovery and materials science. The

ability to introduce the functionalized phenyl moiety with its unique electronic and steric
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properties makes this reagent an invaluable tool for researchers aiming to innovate at the

frontiers of chemical science. As the demand for novel, highly functionalized molecules

continues to grow, the importance of well-designed building blocks like 4-(2-
Methoxyethylcarbamoyl)phenylboronic acid will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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